4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a methoxy group, an indolinyl group, a morpholinoethyl group, and a benzamide core. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide core.
Introduction of the Indolinyl Group: The indolinyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 1-methylindoline under suitable conditions.
Attachment of the Morpholinoethyl Group: The final step involves the reaction of the intermediate product with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The indolinyl and morpholinoethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide.
Scientific Research Applications
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and targets are still under investigation, but the compound is believed to modulate biological activities through binding to these targets and altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Comparison
Compared to these similar compounds, 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group. This structural difference may confer distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(5-8-21(19)25)22(26-11-13-29-14-12-26)16-24-23(27)17-3-6-20(28-2)7-4-17/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVYYOFVCRMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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